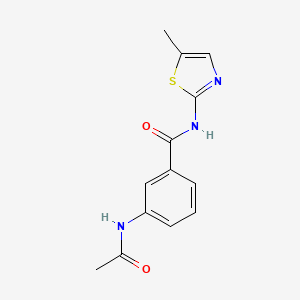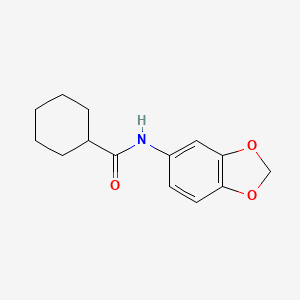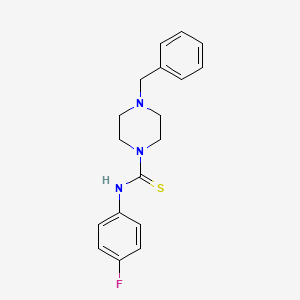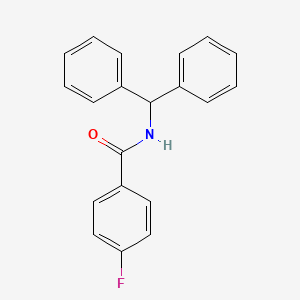![molecular formula C15H15N3O3S B5745370 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a key player in the development and progression of many types of cancer. In
Mécanisme D'action
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide specifically targets the ATP-binding site of EGFR, preventing the receptor from being activated by its ligands. This leads to decreased downstream signaling through the MAPK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been shown to have effects on normal cells. It has been shown to inhibit the proliferation of vascular smooth muscle cells and to have anti-inflammatory effects in models of acute lung injury. However, it is important to note that the concentrations of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide used in these studies were much higher than those used in cancer studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is that it is a specific inhibitor of EGFR, allowing researchers to study the effects of EGFR inhibition without the confounding effects of other signaling pathways. However, it is important to note that 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide is not a pan-EGFR inhibitor and may not be effective against all EGFR mutations. Additionally, 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has a relatively short half-life and may require frequent dosing in cell culture or animal studies.
Orientations Futures
There are many potential future directions for research on 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide. One area of interest is in combination therapy with other targeted therapies or chemotherapy drugs. Another area of interest is in the development of more potent and specific EGFR inhibitors. Additionally, there is potential for the use of 3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide in other disease models beyond cancer, such as in models of inflammatory diseases or cardiovascular disease.
Méthodes De Synthèse
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoyl chloride with 3-aminopyridine, followed by the addition of thiourea and subsequent reduction with sodium borohydride. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of EGFR, which is overexpressed in many types of cancer. Inhibition of EGFR activity can lead to decreased cell proliferation, increased apoptosis, and decreased angiogenesis, all of which are desirable outcomes in cancer treatment.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-12-6-10(7-13(8-12)21-2)14(19)18-15(22)17-11-4-3-5-16-9-11/h3-9H,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZFXTXCUFHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethyl-1-(1-naphthyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5745298.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)

![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)


![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![methyl N-[4-(diethylamino)benzoyl]glycinate](/img/structure/B5745357.png)

![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)